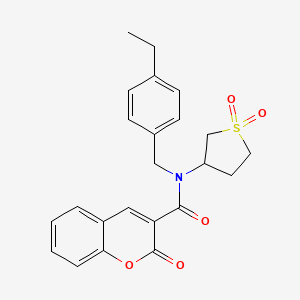![molecular formula C24H20N2O5S B11599164 4-ethoxy-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11599164.png)
4-ethoxy-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ETHOXY-N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a hydroxyphenyl group, and a sulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may include:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, such as Friedel-Crafts acylation or cyclization reactions.
Introduction of Functional Groups: The hydroxyphenyl and ethoxy groups can be introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Coupling Reactions: The final coupling step involves the reaction of the naphthalene intermediate with the sulfonamide derivative under specific conditions, such as the use of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-ETHOXY-N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of a nitro group can produce an amine.
Applications De Recherche Scientifique
4-ETHOXY-N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: It may have therapeutic potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-ETHOXY-N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-ETHOXY-N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE: This compound has a similar structure but with a methyl group instead of the naphthalene core.
4-ETHOXY-N-(4-HYDROXYPHENYL)-BENZENESULFONAMIDE: This compound lacks the naphthalene core and has a simpler structure.
Uniqueness
The uniqueness of 4-ETHOXY-N-[(1Z)-3-[(4-HYDROXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE lies in its complex structure, which includes multiple functional groups and a naphthalene core. This complexity contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research.
Propriétés
Formule moléculaire |
C24H20N2O5S |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
(NZ)-4-ethoxy-N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C24H20N2O5S/c1-2-31-18-11-13-19(14-12-18)32(29,30)26-22-15-23(25-16-7-9-17(27)10-8-16)24(28)21-6-4-3-5-20(21)22/h3-15,25,27H,2H2,1H3/b26-22- |
Clé InChI |
CROXSUJZMYJLQH-ROMGYVFFSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)O |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11599085.png)
![(4Z)-2-(ethylsulfanyl)-4-[4-(propan-2-yl)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B11599092.png)
![(5Z)-5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11599106.png)
![9-[3-(diprop-2-en-1-ylamino)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B11599111.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11599125.png)
![ethyl 2-[(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11599128.png)

![Methyl 2-[(5Z)-4-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazin-1-YL]-4,5-dihydro-1,3-thiazol-5-ylidene]acetate](/img/structure/B11599135.png)
![propan-2-yl 6-(4-butoxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599150.png)

![N-[(3-cyano-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide](/img/structure/B11599158.png)
![(2Z)-6-phenyl-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11599170.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11599171.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11599174.png)
